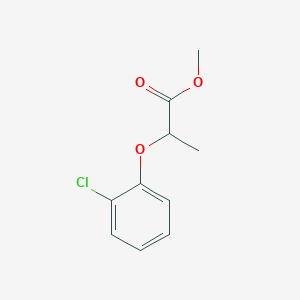![molecular formula C22H22N4O2 B6104921 4-(imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6104921.png)
4-(imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Imidazole Derivative: The imidazole ring can be synthesized through the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the desired substituents.
Coupling with Benzamide: The imidazole derivative is then coupled with 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced using reducing agents such as sodium borohydride.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various substituents on the benzamide ring.
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the benzamide moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(imidazol-1-ylmethyl)benzoic acid
- 4-(5-imidazol-1-ylmethyl-2H-[1,2,4]triazol-3-yl)-phenylamine
- cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine
Uniqueness
4-(imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the imidazole and pyrrolidinone rings allows for diverse interactions with molecular targets, making it a versatile compound in various research fields.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-16-4-9-19(13-20(16)26-11-2-3-21(26)27)24-22(28)18-7-5-17(6-8-18)14-25-12-10-23-15-25/h4-10,12-13,15H,2-3,11,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFFWAIBBMKQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6104842.png)
![2-CHLORO-N-(4-CHLOROPHENYL)-5-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]BENZAMIDE](/img/structure/B6104849.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6104853.png)
![1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6104862.png)

![2-[4-(3,4-difluorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104873.png)
![3-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6104879.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6104884.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6104887.png)
![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-prop-2-enylbenzamide](/img/structure/B6104891.png)
![3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B6104903.png)
![1-(1-azepanyl)-3-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6104907.png)
![2-[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenoxy]acetic acid](/img/structure/B6104913.png)

